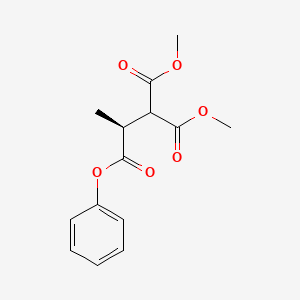
1,1-Dimethyl 2-phenyl (2S)-propane-1,1,2-tricarboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,1-Dimethyl 2-phenyl (2S)-propane-1,1,2-tricarboxylate is an organic compound with a complex structure that includes multiple functional groups. It is a derivative of propane and contains three carboxylate groups, making it a tricarboxylate ester. The presence of a phenyl group and two methyl groups adds to its structural complexity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,1-Dimethyl 2-phenyl (2S)-propane-1,1,2-tricarboxylate typically involves multi-step organic reactions. One common method includes the esterification of a suitable precursor with methanol in the presence of an acid catalyst. The reaction conditions often require controlled temperatures and specific solvents to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale esterification processes using automated reactors. The use of continuous flow reactors can enhance the efficiency and scalability of the production process. Additionally, purification steps such as distillation and crystallization are employed to obtain the final product with high purity.
化学反应分析
Types of Reactions
1,1-Dimethyl 2-phenyl (2S)-propane-1,1,2-tricarboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester groups into alcohols.
Substitution: Nucleophilic substitution reactions can replace the ester groups with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like sodium hydroxide (NaOH) and various alkyl halides are employed in substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted esters or other functionalized derivatives.
科学研究应用
1,1-Dimethyl 2-phenyl (2S)-propane-1,1,2-tricarboxylate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 1,1-Dimethyl 2-phenyl (2S)-propane-1,1,2-tricarboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The pathways involved may include signal transduction, metabolic processes, and gene expression regulation.
相似化合物的比较
Similar Compounds
1,1-Dimethyl 2-phenylpropane-1,2-dicarboxylate: Lacks one carboxylate group compared to the tricarboxylate.
1,1-Dimethyl 2-phenylpropane-1,1,2,3-tetracarboxylate: Contains an additional carboxylate group.
Uniqueness
1,1-Dimethyl 2-phenyl (2S)-propane-1,1,2-tricarboxylate is unique due to its specific arrangement of functional groups, which imparts distinct chemical and physical properties
属性
CAS 编号 |
208984-13-8 |
|---|---|
分子式 |
C14H16O6 |
分子量 |
280.27 g/mol |
IUPAC 名称 |
1-O,1-O-dimethyl 2-O-phenyl (2S)-propane-1,1,2-tricarboxylate |
InChI |
InChI=1S/C14H16O6/c1-9(11(13(16)18-2)14(17)19-3)12(15)20-10-7-5-4-6-8-10/h4-9,11H,1-3H3/t9-/m0/s1 |
InChI 键 |
KKTHPTFQXNBZRN-VIFPVBQESA-N |
手性 SMILES |
C[C@@H](C(C(=O)OC)C(=O)OC)C(=O)OC1=CC=CC=C1 |
规范 SMILES |
CC(C(C(=O)OC)C(=O)OC)C(=O)OC1=CC=CC=C1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


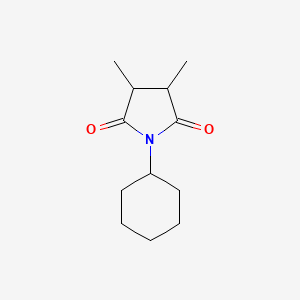

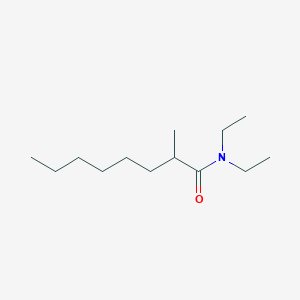
![[(2R,3R,4R,5R)-4-fluoro-3-hydroxy-5-(5-methyl-2,4-dioxo-pyrimidin-1-yl)tetrahydrofuran-2-yl]methyl dihydrogen phosphate](/img/structure/B14250802.png)
![4-Methyl-N-[(pyridin-4-yl)methylidene]benzene-1-sulfonamide](/img/structure/B14250803.png)
![(1S,2S,5S)-2,6,6-Trimethyl-3-oxobicyclo[3.1.1]heptan-2-yl nitrate](/img/structure/B14250812.png)
![Butanamide, N-(phenylmethoxy)-3-[(phenylmethoxy)amino]-, (3S)-](/img/structure/B14250825.png)
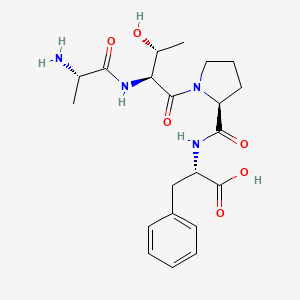
![6-[1-(1,3-Benzothiazol-2-yl)-5-methyl-1,2-dihydro-3H-pyrazol-3-ylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14250834.png)
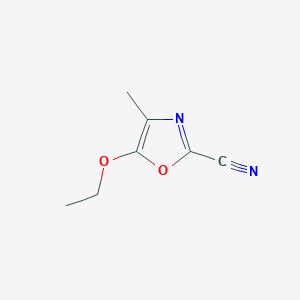
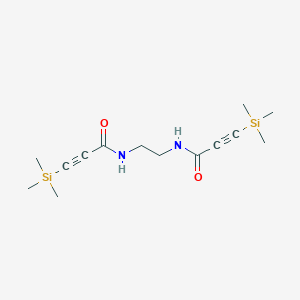
![3-(Dipentylamino)benzo[b][1,6]naphthyridine-4-carbonitrile](/img/structure/B14250851.png)
germane](/img/structure/B14250853.png)
![N-[(Benzyloxy)carbonyl]-L-valyl-L-tyrosyl-D-leucinamide](/img/structure/B14250862.png)
